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molecular formula C12H16O3 B177056 5-(4-Methoxyphenyl)pentanoic acid CAS No. 7508-04-5

5-(4-Methoxyphenyl)pentanoic acid

Cat. No. B177056
M. Wt: 208.25 g/mol
InChI Key: BGPOHJSGSYVQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318781B2

Procedure details

5-(4-methoxyphenyl)-5-oxopentanoic acid (8) (11.5 g) from the previous step was dissolved in ethyl alcohol (150 mL) and acetic acid (50 mL), 10% palladium-activated carbon (1.2 g) was added, then stirred overnight in hydrogen atmosphere at room temperature. After filtration and vacuum concentration, the above-identified compound was obtained as a colorless solid (10.7 g, yield 99%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1>C(O)C.C(O)(=O)C.[H][H].[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CCCC(=O)O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and vacuum concentration

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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